3-Hydroxyanthranilic acid

Catalog No.
S569460
CAS No.
548-93-6
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyanthranilic acid

CAS Number

548-93-6

Product Name

3-Hydroxyanthranilic acid

IUPAC Name

2-amino-3-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)

InChI Key

WJXSWCUQABXPFS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O

Solubility

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM

Synonyms

3 Hydroxyanthranilic Acid, 3-Hydroxyanthranilic Acid, Acid, 3-Hydroxyanthranilic

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O

Immunomodulation and Inflammation

Studies suggest 3-HAA may possess anti-inflammatory properties. Research in mice and the roundworm Caenorhabditis elegans demonstrates its ability to:

  • Suppress the activation of the pro-inflammatory transcription factor NF-κB [].
  • Reduce the activity of dendritic cells, which stimulate T cells, contributing to a muted inflammatory response [].
  • Decrease the production of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) [].

These findings suggest 3-HAA could be a potential target for developing anti-inflammatory therapeutics [].

Neurodegenerative Diseases

  • Protect against oxidative stress in the context of aging in C. elegans [].
  • Inhibit the production of quinolinic acid by blocking the enzyme responsible for its conversion from 3-HAA [].

3-HAA is an intermediate metabolite in the breakdown of the essential amino acid tryptophan []. It is found naturally in various organisms, including humans, bacteria, and even some plants [, ]. Recent research suggests 3-HAA may play a role in aging and health [].


Molecular Structure Analysis

3-HAA has a core structure of a benzene ring with a carboxylic acid group (COOH) attached at one position and an amine group (NH₂) and a hydroxyl group (OH) at other positions []. The specific arrangement is 2-amino, 3-hydroxy (referring to the carbon atom positions on the ring). This structure gives 3-HAA unique chemical properties that influence its reactivity and potential biological functions [].


Chemical Reactions Analysis

3-HAA is a crucial intermediate in the kynurenine pathway, the primary breakdown pathway for tryptophan []. The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) converts 3-HAA into another intermediate, 3-hydroxykynurenine [].

C7H7NO3 (3-HAA) + O2 -> C7H6N2O3 (3-hydroxykynurenine) + CO2

Further down the pathway, these intermediates are eventually converted into important molecules like niacin (vitamin B3) and serotonin, a neurotransmitter [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of 3-HAA. However, based on its structure, it is predicted to be a solid at room temperature, soluble in water, and acidic due to the presence of the carboxylic acid group [].

Research suggests that 3-HAA may play a role in regulating lifespan and age-related health decline []. Studies in worms (Caenorhabditis elegans) and mice indicate that increased levels of 3-HAA are associated with longer lifespans []. This effect is thought to be mediated by its ability to activate antioxidant pathways and improve stress resistance in cells [].

Physical Description

Solid

Color/Form

LEAFLETS IN WATER

XLogP3

0.9

Appearance

Assay:≥98%A crystalline solid

Melting Point

240 °C
164 °C

UNII

1UQB1BT4OT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Free Radical Scavengers

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

548-93-6

Wikipedia

2-amino-3-hydroxybenzoic acid
3-hydroxyanthranilate
3-Oxyanthranilic acid

Clinical Laboratory Methods

SPECTROPHOTOMETRY IN URINE.

Interactions

TRYPTOPHAN ADMIN RAISED OUTPUT OF FREE FORM /OF 3-HYDROXYANTHRANILIC ACID/ PRINCIPALLY IN HUMAN URINE...
EFFECT OF CIGARETTE SMOKING ON (CARCINOGEN) 3-HYDROXY ANTHRANILIC ACID EXCRETION WAS STUDIED ON 20 NORMAL INDIVIDUALS IN FASTING STATE. SMOKING INCR EXCRETION OF THIS METABOLITE IN URINE SIGNIFICANTLY.

Dates

Modify: 2023-08-15

Characterization of a 3-hydroxyanthranilic acid 6-hydroxylase involved in paulomycin biosynthesis

Yong Ding, Min Wang, Jine Li, Pengwei Li, Zhenyan Guo, Yihua Chen
PMID: 33493986   DOI: 10.1016/j.bbrc.2021.01.042

Abstract

Paulomycins (PAUs) refer to a group of glycosylated antibiotics with attractive antibacterial activities against Gram-positive bacteria. They contain a special ring A moiety that is prone to dehydrate between C-4 and C-5 to a quinone-type form at acidic condition, which will reduce the antibacterial activities of PAUs significantly. Elucidation of the biosynthetic mechanism of the ring A moiety may facilitate its structure modifications by combinatorial biosynthesis to generate PAU analogues with enhanced bioactivity or stability. Previous studies showed that the ring A moiety is derived from chorismate, which is converted to 3-hydroxyanthranilic acid (3-HAA) by a 2-amino-2-deoxyisochorismate (ADIC) synthase, a 2,3-dihydro-3-hydroxyanthranilic acid (DHHA) synthase, and a DHHA dehydrogenase. Unfortunately, little is known about the conversion process from 3-HAA to the highly decorated ring A moiety of PAUs. In this work, we characterized Pau17 as an unprecedented 3-HAA 6-hydroxylase responsible for the conversion of 3-HAA to 3,6-DHAA by in vivo and in vitro studies, pushing one step forward toward elucidating the biosynthetic mechanism of the ring A moiety of PAUs.


Ultra-performance liquid chromatography-tandem mass spectrometry quantitative profiling of tryptophan metabolites in human plasma and its application to clinical study

Yun Chen, Hui Chen, Ganggang Shi, Min Yang, Fuchun Zheng, Zhijie Zheng, Shuyao Zhang, Shilong Zhong
PMID: 31586884   DOI: 10.1016/j.jchromb.2019.121745

Abstract

A sensitive, rapid and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated to assay tryptophan (TRP) and its nine metabolites, including kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), 3-hydroxyanthranilic acid (3-HAA), xanthurenic acid (XA), 5-hydroxytryptamine (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), 3-indolepropionic acid (IPA) and 3-indoleacetic acid (IAA) in human plasma. Tryptophan-d5 (TRP-d5) and carbamazepine (CAR) were applied to the method quantification, where TRP-d5 was the corresponding internal standard (IS) for TRP and KYN, and CAR was the corresponding IS for the other analytes. Plasma samples were processed by deproteinisation with acetonitrile, followed by separation on an Acquity UPLC HSS T3 column by using gradient elution with 0.1% (v/v) formic acid in water and acetonitrile and detection by electrospray ionisation tandem mass spectrometry in positive ion multiple reaction monitoring (MRM) within a total run time of 5 min. The calibration ranges were 3-600 ng/mL for 3-HK, 1.5-300 ng/mL for 5-HT, 25-5000 ng/mL for KYN, 1-200 ng/mL for XA, 100-20,000 ng/mL for TRP, 5-1000 ng/mL for KYNA, 2-400 ng/mL for 3-HAA, 2.5-500 ng/mL for 5-HIAA and 10-2000 ng/mL for IAA and IPA. All intra- and inter-day analytical variations were acceptable. Matrix effect and recovery evaluation proved that matrix effect can be negligible, and sample preparation approach was effective. The newly developed method can simultaneously determine a panel of TRP metabolites and was successfully applied in the clinical study characterising TRP metabolism in healthy volunteers.


Kinetic Evaluation of Dye Decolorization by Fenton Processes in the Presence of 3-Hydroxyanthranilic Acid

Cássia Sidney Santana, Márcio Daniel Nicodemos Ramos, Camila Cristina Vieira Velloso, André Aguiar
PMID: 31067822   DOI: 10.3390/ijerph16091602

Abstract

The fungal metabolite 3-hydroxyanthranilic acid (3-HAA) was used as a redox mediatorwith the aim of increasing dye degradation by Fenton oxidative processes (Fe
/H
O
, Fe
/H
O
). ItsFe
-reducing activity can enhance the generation of reactive oxygen species as HO
radicals.Initially, the influence of 3-HAA on decolorization kinetics of five dyes (methylene blue,chromotrope 2R, methyl orange, phenol red, and safranin T) was investigated using decolorizationdata from a previous work conducted by the present research group. Fe
-containing reaction datawere well fitted with first-order and mainly second-order kinetic models, whereas the BMG(Behnajady, Modirshahla and Ghanbary) model obtained optimal fit to Fe
. Improvements inkinetic parameters (i.e., apparent rate constants and maximum oxidation capacity) were observedwith the addition of 3-HAA. In another set of experiments, a decrease in apparent activation energywas observed due to introducing 3-HAA into reactions containing either Fe
or Fe
in order todecolorize phenol red at different temperatures. This indicates that the redox mediator decreasesthe energy barrier so as to allow reactions to occur. Thus, based on recent experiments and thereaction kinetics models evaluated herein, pro-oxidant properties have been observed for 3-HAAin Fenton processes.


Serum Metabolic Profiles of the Tryptophan-Kynurenine Pathway in the high risk subjects of major depressive disorder

Masashi Sakurai, Yasuko Yamamoto, Noriyo Kanayama, Masaya Hasegawa, Akihiro Mouri, Masao Takemura, Hidetoshi Matsunami, Tomoya Miyauchi, Tatsuya Tokura, Hiroyuki Kimura, Mikiko Ito, Eri Umemura, Aiji Sato Boku, Wataru Nagashima, Takashi Tonoike, Kenichi Kurita, Norio Ozaki, Toshitaka Nabeshima, Kuniaki Saito
PMID: 32029791   DOI: 10.1038/s41598-020-58806-w

Abstract

Previous reports have shown that during chronic inflammation, the tryptophan (TRP)-kynurenine (KYN) pathway plays a pivotal role in the onset of depression. The aim of this study was to investigate the characteristics of the serum TRP-KYN pathway metabolite profile in high-risk subjects of major depressive disorder (HRMDD) defined by depression scores. The concentrations of TRP-KYN pathway metabolites {TRP, KYN, 3-hydroxyanthranilic acid (3HAA), 3-hydroxykynurenine (3HK), kynurenic acid (KYNA) and anthranilic acid (AA)} were assessed in serum from HRMDD, chronic pain disorder patients and healthy controls. In serum from HRMDD, elevated levels of AA and decreased levels of TRP were observed, but the levels of other metabolites were not changed. Furthermore, the change in the AA
/AA
ratio in subjects who progressed from a health. y state to a depressive state was correlated with an increase in the CES-D score. The level of IL-1 receptor antagonist (IL-1RA) was negatively correlated with that of AA. Interestingly, we confirmed AA as a possible biomarker for depression-related symptoms, since the metabolite profiles in the chronic pain disorder group and chronic unpredictable mild stress model mice were similar to those in the HRMDD. These results suggest that AA may be an effective marker for HRMDD.


Overexpression of kynurenic acid and 3-hydroxyanthranilic acid after rat traumatic brain injury

Arturo Mangas, Margarita Heredia, Adelaida Riolobos, Antonio De la Fuente, José María Criado, Javier Yajeya, Michel Geffard, Rafael Coveñas
PMID: 30426733   DOI: 10.4081/ejh.2018.2985

Abstract

Using an immunohistochemical technique, we have studied the distribution of kynuneric acid (KYNA) and 3-hydroxyanthranilic acid (3-HAA) in a rat brain injury model (trauma). The study was carried out inducing a cerebral ablation of the frontal motor cortex. Two mouse monoclonal specific antibodies previously developed by our group directed against KYNA and 3-HAA were used. In control animals (sham-operated), the expression of both KYNA and 3-HAA was not observed. In animals in which the ablation was performed, the highest number of immunoreactive cells containing KYNA or 3-HAA was observed in the region surrounding the lesion and the number of these cells decreased moving away from the lesion. KYNA and 3-HAA were also observed in the white matter (ipsilateral side) located close to the injured region and in some cells placed in the white matter of the contralateral side. The distribution of KYNA and 3-HAA perfectly matched with the peripheral injured regions. The results found were identical independently of the perfusion date of animals (17, 30 or 54 days after brain injury). For the first time, the presence of KYNA and 3-HAA has been described in a rat trauma model. Moreover, by using a double immunocytochemistry protocol, it has been demonstrated that both metabolites were located in astrocytes. The findings observed suggest that, in cerebral trauma, KYNA and 3-HAA are involved in tissue damage and that these compounds could act, respectively, as a neuroprotector and a neurotoxic. This means that, in trauma, a counterbalance occurs and that a regulation of the indoleamine 2,3 dioxygenase (IDO) pathway could be required after a brain injury in order to decrease the deleterious effects of ending metabolites (the neurotoxic picolinic acid). Moreover, the localization of KYNA and 3-HAA in the contralateral side of the lesion suggests that the IDO pathway is also involved in the sprouting and pathfinding that follows a traumatic brain injury.


Engagement of Nuclear Coactivator 7 by 3-Hydroxyanthranilic Acid Enhances Activation of Aryl Hydrocarbon Receptor in Immunoregulatory Dendritic Cells

Marco Gargaro, Carmine Vacca, Serena Massari, Giulia Scalisi, Giorgia Manni, Giada Mondanelli, Emilia M C Mazza, Silvio Bicciato, Maria T Pallotta, Ciriana Orabona, Maria L Belladonna, Claudia Volpi, Roberta Bianchi, Davide Matino, Alberta Iacono, Eleonora Panfili, Elisa Proietti, Ioana Maria Iamandii, Violetta Cecchetti, Paolo Puccetti, Oriana Tabarrini, Francesca Fallarino, Ursula Grohmann
PMID: 31481962   DOI: 10.3389/fimmu.2019.01973

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the first step in the kynurenine pathway of tryptophan (Trp) degradation that produces several biologically active Trp metabolites. L-kynurenine (Kyn), the first byproduct by IDO1, promotes immunoregulatory effects via activation of the Aryl hydrocarbon Receptor (AhR) in dendritic cells (DCs) and T lymphocytes. We here identified the nuclear coactivator 7 (NCOA7) as a molecular target of 3-hydroxyanthranilic acid (3-HAA), a Trp metabolite produced downstream of Kyn along the kynurenine pathway. In cells overexpressing NCOA7 and AhR, the presence of 3-HAA increased the association of the two molecules and enhanced Kyn-driven, AhR-dependent gene transcription. Physiologically, conventional (cDCs) but not plasmacytoid DCs or other immune cells expressed high levels of NCOA7. In cocultures of CD4
T cells with cDCs, the co-addition of Kyn and 3-HAA significantly increased the induction of Foxp3
regulatory T cells and the production of immunosuppressive transforming growth factor β in an NCOA7-dependent fashion. Thus, the co-presence of NCOA7 and the Trp metabolite 3-HAA can selectively enhance the activation of ubiquitary AhR in cDCs and consequent immunoregulatory effects. Because NCOA7 is often overexpressed and/or mutated in tumor microenvironments, our current data may provide evidence for a new immune check-point mechanism based on Trp metabolism and AhR.


3-Hydroxyanthralinic acid metabolism controls the hepatic SREBP/lipoprotein axis, inhibits inflammasome activation in macrophages, and decreases atherosclerosis in Ldlr-/- mice

Martin Berg, Konstantinos A Polyzos, Hanna Agardh, Roland Baumgartner, Maria J Forteza, Ilona Kareinen, Anton Gisterå, Gerhard Bottcher, Eva Hurt-Camejo, Göran K Hansson, Daniel F J Ketelhuth
PMID: 31589306   DOI: 10.1093/cvr/cvz258

Abstract

Atherosclerosis is a chronic inflammatory disease involving immunological and metabolic processes. Metabolism of tryptophan (Trp) via the kynurenine pathway has shown immunomodulatory properties and the ability to modulate atherosclerosis. We identified 3-hydroxyanthranilic acid (3-HAA) as a key metabolite of Trp modulating vascular inflammation and lipid metabolism. The molecular mechanisms driven by 3-HAA in atherosclerosis have not been completely elucidated. In this study, we investigated whether two major signalling pathways, activation of SREBPs and inflammasome, are associated with the 3-HAA-dependent regulation of lipoprotein synthesis and inflammation in the atherogenesis process. Moreover, we examined whether inhibition of endogenous 3-HAA degradation affects hyperlipidaemia and plaque formation.
In vitro, we showed that 3-HAA reduces SREBP-2 expression and nuclear translocation and apolipoprotein B secretion in HepG2 cell cultures, and inhibits inflammasome activation and IL-1β production by macrophages. Using Ldlr-/- mice, we showed that inhibition of 3-HAA 3,4-dioxygenase (HAAO), which increases the endogenous levels of 3-HAA, decreases plasma lipids and atherosclerosis. Notably, HAAO inhibition led to decreased hepatic SREBP-2 mRNA levels and lipid accumulation, and improved liver pathology scores.
We show that the activity of SREBP-2 and the inflammasome can be regulated by 3-HAA metabolism. Moreover, our study highlights that targeting HAAO is a promising strategy to prevent and treat hypercholesterolaemia and atherosclerosis.


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